N,N-diethyl-2-phenoxypropanamide N,N-diethyl-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14824666
InChI: InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

N,N-diethyl-2-phenoxypropanamide

CAS No.:

Cat. No.: VC14824666

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-phenoxypropanamide -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N,N-diethyl-2-phenoxypropanamide
Standard InChI InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
Standard InChI Key NILANMAUVXEMNA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C(C)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

N,N-Diethyl-2-phenoxypropanamide (IUPAC name: N,N-diethyl-2-phenoxypropanamide) belongs to the class of substituted propanamides. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The structure comprises:

  • A propanamide core (CH₃CH(C=O)NH-)

  • A phenoxy group (-O-C₆H₅) at the second carbon

  • Diethyl substituents (-N(C₂H₅)₂) on the nitrogen atom

Structural Analysis

The compound’s SMILES notation is CCN(CC)C(=O)C(C)Oc1ccccc1, reflecting the diethylamino, carbonyl, and phenoxy groups. The presence of the electron-withdrawing carbonyl group adjacent to the phenoxy moiety influences its electronic properties, enhancing stability and directing reactivity in substitution reactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.30 g/mol
SMILESCCN(CC)C(=O)C(C)Oc1ccccc1
Topological Polar SA46.2 Ų (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of 2-phenoxypropanoic acid:
    Propanoic acid undergoes electrophilic substitution with phenol in the presence of a Lewis acid catalyst (e.g., BF₃), yielding 2-phenoxypropanoic acid.

  • Amide Coupling:
    The carboxylic acid reacts with diethylamine using a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, followed by purification via column chromatography.

2-Phenoxypropanoic acid+DiethylamineDCC, CH₂Cl₂N,N-Diethyl-2-phenoxypropanamide\text{2-Phenoxypropanoic acid} + \text{Diethylamine} \xrightarrow{\text{DCC, CH₂Cl₂}} \text{N,N-Diethyl-2-phenoxypropanamide}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce side products. Solvent recovery systems and automated pH control further improve efficiency.

Physical and Chemical Properties

Physicochemical Profile

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 285–290°C (estimated)

  • Density: 1.09 g/cm³

  • Solubility:

    • Miscible with organic solvents (e.g., ethanol, acetone)

    • Low water solubility (<0.1 g/L at 25°C)

Reactivity

The compound participates in:

  • Nucleophilic acyl substitution at the carbonyl group

  • Electrophilic aromatic substitution on the phenoxy ring

  • Oxidation of the ethyl groups under strong conditions

Table 2: Predicted Reactivity Parameters

Reaction TypeConditionsProduct
HydrolysisH₂O, H⁺ or OH⁻2-Phenoxypropanoic acid
ReductionLiAlH₄, etherN,N-Diethyl-2-phenoxypropanamine
Friedel-Crafts AlkylationAlCl₃, RXRing-alkylated derivatives

Applications in Research and Industry

Pharmaceutical Intermediate

N,N-Diethyl-2-phenoxypropanamide serves as a precursor in synthesizing multi-target kinase inhibitors. Its amide group facilitates hydrogen bonding with enzyme active sites, while the phenoxy moiety enhances lipid solubility, improving blood-brain barrier penetration.

Material Science

The compound’s stability under UV exposure makes it suitable for:

  • Photoresist formulations in microelectronics

  • Liquid crystal monomers with tunable phase transitions

Comparison with Structural Analogs

Table 3: Analog Comparison (C₁₃H₁₉NO₂ vs. C₁₁H₁₅NO )

PropertyN,N-Diethyl-2-phenoxypropanamideN,2-Dimethyl-2-phenylpropanamide
Molecular Weight221.30 g/mol177.24 g/mol
Key SubstituentsPhenoxy, DiethylPhenyl, Methyl
LogP2.82.1
Synthetic ComplexityModerateLow

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator